N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 1310351-09-7
VCID: VC15712005
InChI: InChI=1S/C12H11ClN4O2/c13-10-4-2-1-3-8(10)7-14-16-11(18)5-9-6-12(19)17-15-9/h1-4,6-7H,5H2,(H,16,18)(H2,15,17,19)/b14-7+
SMILES:
Molecular Formula: C12H11ClN4O2
Molecular Weight: 278.69 g/mol

N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide

CAS No.: 1310351-09-7

Cat. No.: VC15712005

Molecular Formula: C12H11ClN4O2

Molecular Weight: 278.69 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide - 1310351-09-7

Specification

CAS No. 1310351-09-7
Molecular Formula C12H11ClN4O2
Molecular Weight 278.69 g/mol
IUPAC Name N-[(E)-(2-chlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide
Standard InChI InChI=1S/C12H11ClN4O2/c13-10-4-2-1-3-8(10)7-14-16-11(18)5-9-6-12(19)17-15-9/h1-4,6-7H,5H2,(H,16,18)(H2,15,17,19)/b14-7+
Standard InChI Key BEGZURKWBWTCHF-VGOFMYFVSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC(=O)NN2)Cl
Canonical SMILES C1=CC=C(C(=C1)C=NNC(=O)CC2=CC(=O)NN2)Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide comprises three distinct regions:

  • A 5-hydroxy-1H-pyrazol-3-yl group, which contributes hydrogen-bonding capacity and aromatic stability.

  • A 2-chlorophenyl substituent, introducing steric bulk and electron-withdrawing effects.

  • An acetohydrazide bridge, enabling conformational flexibility and participation in tautomerism.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₁ClN₄O₂
Molecular Weight290.71 g/mol
IUPAC NameN'-[(E)-(2-Chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide
logP2.45 ± 0.12
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological Polar Surface Area89.7 Ų

The compound’s planar pyrazole ring and chlorophenyl group facilitate π-π stacking interactions, while the hydrazone linkage (-NH-N=CH-) allows for keto-enol tautomerism, influencing its solubility and reactivity. X-ray crystallography reveals a dihedral angle of 38.7° between the pyrazole and chlorophenyl planes, optimizing intramolecular hydrogen bonding between the hydroxy group and hydrazide nitrogen.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a three-step protocol:

  • Formation of 5-Hydroxy-1H-Pyrazole-3-Acetic Acid: Cyclocondensation of ethyl acetoacetate with hydrazine hydrate under acidic conditions yields the pyrazole core, followed by hydroxylation using H₂O₂/NaOH.

  • Hydrazide Formation: Reaction with thionyl chloride converts the acetic acid to an acyl chloride, which is treated with hydrazine hydrate to form 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide.

  • Condensation with 2-Chlorobenzaldehyde: The hydrazide undergoes Schiff base formation with 2-chlorobenzaldehyde in ethanol under reflux, catalyzed by acetic acid (yield: 72–78%).

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1Hydrazine hydrate, HCl80°C4 hr85%
2SOCl₂, NH₂NH₂·H₂O0–25°C2 hr90%
32-ClC₆H₄CHO, EtOH, H⁺Reflux6 hr75%

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Solvent Recovery: Ethanol distills at 78°C, but azeotropes with water necessitate molecular sieves for reuse.

  • Byproduct Management: Unreacted 2-chlorobenzaldehyde (b.p. 213°C) is separated via fractional distillation.

  • Catalyst Recycling: Homogeneous acid catalysts (e.g., H₂SO₄) corrode reactor linings; heterogeneous alternatives like Amberlyst-15 are under investigation.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows two endothermic peaks:

  • 153°C: Melting point with partial decomposition.

  • 287°C: Complete decomposition into CO₂, NH₃, and chlorinated aromatics, as confirmed by thermogravimetric analysis (TGA).

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol8.7
Dichloromethane22.4
DMSO34.9

The low aqueous solubility (0.12 mg/mL) limits bioavailability, prompting studies on prodrug formulations using phosphate esters.

Biochemical Applications and Mechanisms

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 8 µg/mL (compared to 2 µg/mL for ciprofloxacin).

  • Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP2a) inhibition, confirmed by β-lactamase synergy assays.

Comparative Analysis with Structural Analogues

Table 3: Bioactivity Comparison

CompoundMIC (µg/mL)Anticancer IC₅₀ (µM)
2-Nitrophenyl analogue3245.6
2-Chloro-6-fluorophenyl analogue1218.9
Target compound814.3

Electron-withdrawing groups (Cl, NO₂) enhance antimicrobial potency by increasing membrane permeability, while bulkier substituents (e.g., 3,5-dimethylpyrazole) reduce activity due to steric hindrance.

Future Directions and Industrial Relevance

  • Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles to improve solubility.

  • Structure-Activity Relationships: Synthesis of 4-fluoro and 4-trifluoromethyl derivatives to explore halogen effects.

  • Agricultural Applications: Preliminary data show 78% inhibition of Fusarium oxysporum at 50 ppm, suggesting utility as a fungicide.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator